molecular formula C6H5F2NS B158617 2-Amino-4,6-difluorobenzenethiol CAS No. 126764-60-1

2-Amino-4,6-difluorobenzenethiol

Cat. No.: B158617
CAS No.: 126764-60-1
M. Wt: 161.17 g/mol
InChI Key: RMJMNZCAJIQYIB-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzenethiol (CAS No: 131105-93-6) is a fluorinated aromatic building block of significant interest in medicinal and organic chemistry. Its molecular formula is C6H5F2NS, with an approximate molecular weight of 161.17 g/mol . This compound features a benzene ring core substituted with a thiol (-SH) group, an amino (-NH2) group, and two fluorine atoms at the 4 and 6 positions, creating a multifunctional scaffold for further chemical derivatization. The primary research value of this compound lies in its role as a key precursor for the synthesis of complex heterocyclic systems and biologically active molecules. Thiol-functionalized compounds like this are highly valuable for constructing sulfur-containing boracyclic scaffolds, such as benzosiloxaboroles, which are an emerging class of medicinal agents with promising antimicrobial activity . The presence of both the electron-donating amino group and the electron-withdrawing fluorine atoms on the ring influences its reactivity and the electronic properties of resulting compounds. The thiol group is a highly versatile handle for diverse structural modifications, including thiol-Michael additions, nucleophilic substitutions, and oxidations, giving rise to derivatives containing thioether, sulfonyl, and sulfonamide functional groups . In research applications, this chemical serves as a critical intermediate in the development of potential therapeutic agents. Its structure is particularly exploited in the creation of novel benzosiloxaboroles that have demonstrated potent in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound must be handled with care and stored in a dark place under an inert atmosphere, preferably in a freezer at temperatures under -20°C to maintain stability . Hazard Statements: H302-H314-H317-H373-H412 Precautionary Statements: P260-P264-P270-P272-P273-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P333+P313-P363-P405-P501 This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

CAS No.

126764-60-1

Molecular Formula

C6H5F2NS

Molecular Weight

161.17 g/mol

IUPAC Name

2-amino-4,6-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2

InChI Key

RMJMNZCAJIQYIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)S)F)F

Canonical SMILES

C1=C(C=C(C(=C1N)S)F)F

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive thiol group allows for the formation of disulfide bonds and other functional groups essential in organic synthesis.

Biology

  • Biochemical Probes : Due to its thiol functionality, 2-amino-4,6-difluorobenzenethiol is explored as a biochemical probe to study protein interactions and enzyme activities. It can form covalent bonds with cysteine residues in proteins, potentially altering their function.
  • Antioxidant Properties : Thiols are known for their antioxidant capabilities, which may protect biological systems from oxidative stress by scavenging free radicals.

Materials Science

  • Synthesis of Advanced Materials : The compound is utilized in developing new materials with specific properties, such as conducting polymers and coatings that require enhanced chemical stability and reactivity.
  • Functionalization of Surfaces : Its ability to form self-assembled monolayers (SAMs) on metal surfaces can be harnessed for various applications, including sensors and catalysis.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

Research has shown that derivatives based on difluorobenzene rings exhibit potent inhibitory effects on human neuronal nitric oxide synthase (hnNOS). A study demonstrated that modifications at the 4-position significantly enhance potency and selectivity towards hnNOS, indicating potential therapeutic applications for neurodegenerative diseases .

CompoundKi (nM)Selectivity (hn/he)
Compound A46388
Compound B23956

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of thiolated compounds similar to this compound. Results indicated that these compounds effectively inhibit bacterial growth, suggesting their potential as antimicrobial agents in pharmaceutical applications .

Comparison with Similar Compounds

Halogen-Substituted Analogues: 2-Amino-4,6-Dichloro- and Dibromobenzenethiol

For example:

  • 2-Amino-4,6-dichloropyrimidine (C₄H₃Cl₂N₃, MW: ~163.9 g/mol) exhibits significant biological activity, such as inhibition of nitric oxide (NO) production in immune-activated cells (IC₅₀: 2–36 μM) .
  • 4,6-Dibromobenzo[d]thiazol-2-amine demonstrates higher reactivity in substitution reactions compared to its fluoro- and chloro-analogues due to bromine’s polarizability and leaving-group ability .

Key Differences :

  • Reactivity: Fluorine’s high electronegativity and small atomic size reduce electrophilic substitution rates in 2-amino-4,6-difluorobenzenethiol compared to brominated analogues .
  • Applications: Chloro- and bromo-substituted compounds are favored in pharmaceuticals (e.g., NO inhibitors ), while fluoro-substituted derivatives like this compound may prioritize electronic applications due to fluorine’s electron-withdrawing effects .

Heterocyclic Analogues: 2-Amino-4,6-difluorobenzothiazole

2-Amino-4,6-difluorobenzothiazole (CAS: n/a) replaces the thiol group with a thiazole ring. This structural modification alters:

  • Polarity : The thiazole ring increases planarity and conjugation, enhancing UV absorption properties.
  • Biological Activity : Benzothiazoles are widely studied for antitumor and antimicrobial activity, whereas benzenethiols are less explored in this context .

Functionalized Derivatives: (2-Amino-4,6-difluorophenyl)methanol

The addition of a hydroxymethyl (-CH₂OH) group to the benzene ring (C₇H₇F₂NO, MW: 175.14 g/mol) increases polarity and hydrogen-bonding capacity compared to this compound. This derivative is more suited for pharmaceutical synthesis, where solubility and metabolic stability are critical .

Comparative Data Table

Property This compound 2-Amino-4,6-dichloropyrimidine 4,6-Dibromobenzo[d]thiazol-2-amine (2-Amino-4,6-difluorophenyl)methanol
Molecular Formula C₆H₅F₂NS C₄H₃Cl₂N₃ C₇H₄Br₂N₂S C₇H₇F₂NO
Molecular Weight (g/mol) 161.17 ~163.9 322.00 175.14
Key Substituents -SH, -NH₂, -F (4,6) -Cl (4,6), -NH₂ -Br (4,6), -NH₂, thiazole ring -CH₂OH, -NH₂, -F (4,6)
Reactivity Moderate electrophilic substitution High (NO inhibition) Very high (substitution reactions) High (hydrogen bonding)
Applications Coordination chemistry, materials Pharmaceuticals (NO inhibitors) Drug intermediates, materials Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Biological Activity: Fluorine substitution in aromatic systems often enhances metabolic stability and bioavailability, but this compound’s thiol group may limit its direct pharmaceutical use due to toxicity concerns .
  • Synthetic Utility : The compound’s fluorine atoms enable regioselective functionalization, making it a valuable precursor for fluorinated ligands or polymers .
  • Comparative Reactivity : Brominated analogues outperform fluoro-substituted compounds in nucleophilic aromatic substitution, but fluorine’s electronic effects are advantageous in electron-deficient systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4,6-difluorobenzenethiol in academic laboratories?

  • Methodological Answer : A plausible approach involves adapting methods for structurally similar fluorinated aromatic thiols. For example, nucleophilic substitution of 2-nitro-4,6-difluorobenzenethiol precursors using reducing agents (e.g., H₂S or thiourea) under controlled conditions. Parallel strategies for dichloropyrimidine synthesis (e.g., Vilsmeier–Haack–Arnold reagent for chlorination ) could guide reagent selection and reaction optimization. Purification may require column chromatography or recrystallization in non-polar solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and amine/thiol proton environments.
  • IR Spectroscopy : Identify S-H (≈2550 cm⁻¹) and N-H (≈3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • Elemental Analysis : Verify purity (>95%) and stoichiometry.
    Comparative data from difluorobenzoic acid derivatives (e.g., 2-Amino-4,6-difluorobenzoic acid, CAS 126674-77-9 ) can assist in interpreting spectral results.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis via nucleophilic aromatic substitution?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve thiourea reactivity.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
    Reference the 82.62% yield achieved for N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide via cyclization and Vilsmeier reactions .

Q. How to resolve discrepancies in bioactivity data across different assay systems for this compound derivatives?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., mouse peritoneal cells ) and control for metabolite interference.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
  • Dose-Response Curves : Establish IC₅₀ values with triplicate replicates (e.g., 2 μM for 5-fluoro-2-amino-4,6-dichloropyrimidine ).

Q. What mechanistic insights can guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) to map electronic effects of fluorine and thiol groups on binding affinity.
  • Structure-Activity Relationship (SAR) : Compare with analogs like 2-amino-4-fluorophenol (CAS 399-97-3), which forms metal-coordinated complexes via amine and hydroxyl groups .
  • Kinetic Studies : Probe reaction intermediates using stopped-flow spectroscopy.

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